molecular formula C14H10F2O2 B6398399 4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1262005-79-7

4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398399
CAS No.: 1262005-79-7
M. Wt: 248.22 g/mol
InChI Key: MSKHOOLDVMLECV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring

Properties

IUPAC Name

4-fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHOOLDVMLECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689279
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-79-7
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid typically involves the following steps:

    Halogenation: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.

    Carboxylation: Introduction of the carboxyl group (-COOH) via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Methylation: Introduction of the methyl group (-CH3) through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or iron(III) chloride are commonly used to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
  • 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Comparison: 4-Fluoro-2-(3-fluoro-4-methylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.

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